N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is an organic compound with the molecular formula C16H18N2O2. It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with phenylacetic acid derivatives, followed by cyclization with hydroxylamine to form the oxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in various biological studies to understand its interactions with biological targets and its potential therapeutic effects
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-methylamide: This compound has a methylamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-14(16(19)17-13-9-5-6-10-13)15(18-20-11)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGKWBPXOJCJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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